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molecular formula C22H26FNO2 B024204 Moperone CAS No. 1050-79-9

Moperone

Cat. No. B024204
M. Wt: 355.4 g/mol
InChI Key: AGAHNABIDCTLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03936468

Procedure details

One gram of chromium trioxide was added with stirring to 40 ml of pyridine cooled to 0°C. The mixture was stirred at room temperature for 1 hour, and then again cooled to 0°C. Into the said mixture was added 1.1 g of 1-(p-fluorophenyl)-4-[4-hydroxy-4-(p-methylphenyl)-piperidino]-1-butanol, and the mixture was stirred for 1 hour under cooling with ice. The reaction mixture was poured into 300 ml of cold water to separate an oily substance. The oily substance is extracted with ethyl acetate, and the ethyl acetate layer was washed 4 times with each 60 ml of water, dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure. The residue was recrystallized from aqueous acetone to obtain γ-(4-hydroxy-4-p-methylphenylpiperidino)-p-fluorobutyrophenone, melting at 119° - 120°C.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
1-(p-fluorophenyl)-4-[4-hydroxy-4-(p-methylphenyl)-piperidino]-1-butanol
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([OH:32])[CH2:15][CH2:16][CH2:17][N:18]2[CH2:23][CH2:22][C:21]([OH:31])([C:24]3[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][CH:25]=3)[CH2:20][CH2:19]2)=[CH:10][CH:9]=1>[O-2].[O-2].[O-2].[Cr+6].O>[OH:31][C:21]1([C:24]2[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][CH:25]=2)[CH2:22][CH2:23][N:18]([CH2:17][CH2:16][CH2:15][C:14]([C:11]2[CH:12]=[CH:13][C:8]([F:7])=[CH:9][CH:10]=2)=[O:32])[CH2:19][CH2:20]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
1-(p-fluorophenyl)-4-[4-hydroxy-4-(p-methylphenyl)-piperidino]-1-butanol
Quantity
1.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCCN1CCC(CC1)(C1=CC=C(C=C1)C)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
again cooled to 0°C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
to separate an oily substance
EXTRACTION
Type
EXTRACTION
Details
The oily substance is extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate layer was washed 4 times with each 60 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from aqueous acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1(CCN(CC1)CCCC(=O)C1=CC=C(C=C1)F)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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